molecular formula C21H23N3O3S B2926330 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1219902-68-7

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2926330
CAS RN: 1219902-68-7
M. Wt: 397.49
InChI Key: CELYTFONDWWTJY-UHFFFAOYSA-N
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Description

The compound “N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs, including a pyrazole ring, a thiophene ring, a tetrahydropyran ring, and a carboxamide group .


Molecular Structure Analysis

The molecule contains several rings, which likely contribute to its rigidity and shape. The presence of the carboxamide group could allow for hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxamide group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Structural Characterization and Synthesis

The compound N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, falls within a broader category of pyrazole derivatives that have been subject to various experimental and theoretical studies. For instance, Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, leading to the synthesis of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields. The reaction mechanisms were explored through spectroscopic data and computational methods, providing insights into the synthesis process of similar compounds (İ. Yıldırım & F. Kandemirli, 2006).

Antidepressant Activity

Further exploring the therapeutic potential, Mathew, Suresh, and Anbazhagan (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for their antidepressant activity. One derivative in particular, featuring a hydroxyphenyl group, demonstrated significant reduction in immobility time in animal models, indicating potential antidepressant efficacy. This highlights the scope of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds in the development of new antidepressant medications (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural characterization of these compounds provides a foundation for understanding the cytotoxic potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogs, suggesting their possible application in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Antimicrobial Activity

D. Sowmya and colleagues (2018) adopted 1,3-dipolar cycloaddition methodology to synthesize a variety of thiophenyl pyrazoles and isoxazoles, demonstrating significant antibacterial and antifungal activities. This research indicates the potential of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and similar compounds in the development of new antimicrobial agents, particularly against bacterial and fungal pathogens (D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, & V. Padmavathi, 2018).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-11-10-24-19(15-17(23-24)18-7-4-14-28-18)22-20(26)21(8-12-27-13-9-21)16-5-2-1-3-6-16/h1-7,14-15,25H,8-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELYTFONDWWTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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